molecular formula C16H18BrNO3 B12997744 tert-Butyl 3-bromo-4-propionyl-1H-indole-1-carboxylate

tert-Butyl 3-bromo-4-propionyl-1H-indole-1-carboxylate

Cat. No.: B12997744
M. Wt: 352.22 g/mol
InChI Key: DWNJEOFQQLTTMV-UHFFFAOYSA-N
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Description

tert-Butyl 3-bromo-4-propionyl-1H-indole-1-carboxylate is a synthetic organic compound that belongs to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals

Preparation Methods

The synthesis of tert-Butyl 3-bromo-4-propionyl-1H-indole-1-carboxylate typically involves multiple steps starting from commercially available 4-bromo-1H-indole. The synthetic route includes:

    Formylation: The Vilsmeier formylation of 4-bromo-1H-indole at the 3-position to give an intermediate compound.

    Protection: Conversion of the intermediate to its N-Boc derivative.

    Reduction: Reduction of the aldehyde group using sodium borohydride in methanol to obtain an alcohol.

    Protection of Hydroxy Group: The alcoholic hydroxy group is protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole.

    Formylation at 4-Position: Introduction of a formyl group into the 4-position using n-butyllithium as a base and dimethylformamide as an electrophile in anhydrous tetrahydrofuran at -78°C.

    Introduction of Side Chain:

Chemical Reactions Analysis

tert-Butyl 3-bromo-4-propionyl-1H-indole-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl 3-bromo-4-propionyl-1H-indole-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 3-bromo-4-propionyl-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and the biological target involved .

Comparison with Similar Compounds

tert-Butyl 3-bromo-4-propionyl-1H-indole-1-carboxylate can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern and the potential for diverse chemical modifications, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C16H18BrNO3

Molecular Weight

352.22 g/mol

IUPAC Name

tert-butyl 3-bromo-4-propanoylindole-1-carboxylate

InChI

InChI=1S/C16H18BrNO3/c1-5-13(19)10-7-6-8-12-14(10)11(17)9-18(12)15(20)21-16(2,3)4/h6-9H,5H2,1-4H3

InChI Key

DWNJEOFQQLTTMV-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C2C(=CC=C1)N(C=C2Br)C(=O)OC(C)(C)C

Origin of Product

United States

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